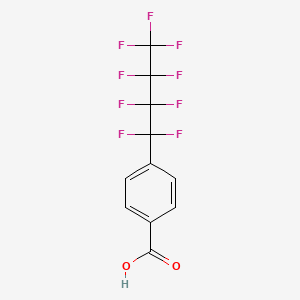

4-(Nonafluorobutyl)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

13835-88-6 |

|---|---|

Molecular Formula |

C11H5F9O2 |

Molecular Weight |

340.14 g/mol |

IUPAC Name |

4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzoic acid |

InChI |

InChI=1S/C11H5F9O2/c12-8(13,6-3-1-5(2-4-6)7(21)22)9(14,15)10(16,17)11(18,19)20/h1-4H,(H,21,22) |

InChI Key |

RHLDKBOSGKSXEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Nonafluorobutyl Benzoic Acid

Established Synthetic Pathways for Benzoic Acid Derivatives

The creation of the benzoic acid moiety is a well-documented field, with several reliable methods forming the basis for more complex syntheses.

A primary and long-established method for synthesizing aromatic carboxylic acids is the oxidation of an alkyl group attached to an aromatic ring. numberanalytics.com This process, often referred to as side-chain or benzylic oxidation, converts an alkylbenzene into the corresponding benzoic acid. numberanalytics.comlibretexts.org The reaction's effectiveness hinges on the presence of at least one hydrogen atom on the benzylic carbon, the carbon directly attached to the aromatic ring. libretexts.orgmasterorganicchemistry.com Regardless of the alkyl chain's length, the entire side chain is typically cleaved and oxidized to a single carboxyl group. libretexts.orgmasterorganicchemistry.com

Commonly employed oxidizing agents for this transformation are strong and often used under heated, acidic, or basic conditions. numberanalytics.commasterorganicchemistry.com Potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are traditional reagents for this purpose. numberanalytics.com For instance, toluene (B28343) can be oxidized to benzoic acid using KMnO₄ in a basic solution, followed by acidification. numberanalytics.com Industrial-scale operations may favor catalyzed air-oxidations. libretexts.orggoogle.com

| Oxidizing Agent | Typical Substrate | Conditions | Reference |

| Potassium Permanganate (KMnO₄) | Alkylbenzenes (e.g., Toluene) | Basic, followed by acidification | numberanalytics.com |

| Chromium Trioxide (CrO₃) | Alkylbenzenes (e.g., Ethylbenzene) | Acidic | numberanalytics.com |

| Hot Acidic Permanganate | Alkylbenzenes | Heated, acidic | libretexts.org |

| Catalyzed Air-Oxidation | Alkylbenzenes (e.g., p-Xylene) | High temperature and pressure, heavy metal salt catalysts | google.com |

This table summarizes common oxidizing agents used in the synthesis of aromatic carboxylic acids from alkylbenzenes.

While amidation and esterification are reactions that consume carboxylic acids to form derivatives, the reverse reactions—hydrolysis of amides and esters—are fundamental strategies for generating carboxylic acids. In a multi-step synthesis, a carboxyl group might be protected as an ester or amide, or these derivatives may be more readily synthesized or purified than the final carboxylic acid. libretexts.org

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester, often catalyzed by an acid. gcms.cz Saponification, the hydrolysis of these esters using a base (like aqueous NaOH) followed by acidification, is a common method to liberate the carboxylic acid. orgsyn.org Similarly, amides can be hydrolyzed back to carboxylic acids under acidic or basic conditions, though often requiring more vigorous conditions than ester hydrolysis.

These derivatization and subsequent hydrolysis steps are crucial in synthetic planning. For example, a synthetic route might proceed through an ester intermediate which is then hydrolyzed in the final step to yield the target carboxylic acid. orgsyn.orgnih.gov The choice of when to introduce and remove these groups is a key aspect of synthetic strategy. numberanalytics.comnumberanalytics.com

Green Chemistry and Sustainable Synthetic Approaches for 4-(Nonafluorobutyl)benzoic acid

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, avoiding toxic materials, and improving energy efficiency. dovepress.comnumberanalytics.com The synthesis of fluorinated compounds, including 4-(Nonafluorobutyl)benzoic acid, is an area where green chemistry is having a significant impact. cas.cndovepress.com

Traditional fluorination methods often rely on hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF). cas.cndovepress.com Sustainable alternatives are actively being sought. Key areas of development include:

Catalytic Processes: Developing efficient catalysts for fluorination and fluoroalkylation reactions can reduce the need for stoichiometric reagents and improve atom economy. cas.cndovepress.com

Electrochemical Fluorination: Electrochemical methods, or electrosynthesis, can offer a reagent-free approach to introducing fluorine under mild conditions, making them an attractive green alternative. cas.cnnumberanalytics.combioengineer.org These methods involve the anodic oxidation of a substrate in the presence of a fluoride source. numberanalytics.com

Benign Reagents: Research focuses on developing safer, more manageable fluorinating agents. A recent breakthrough involves the synthesis of a quaternary ammonium-based fluorinating reagent from common potassium fluoride, providing a safer and more sustainable option. bioengineer.org

Biomass-Based Routes: For the benzoic acid core, sustainable routes from renewable starting materials like quinic acid and shikimic acid (derived from glucose) are being explored as an alternative to petroleum-based feedstocks. researchgate.net

While many of these green methods are still under development for specific, complex molecules like 4-(Nonafluorobutyl)benzoic acid, they represent the future direction of sustainable organofluorine chemistry. cas.cndovepress.comnumberanalytics.com

Catalytic Methods in 4-(Nonafluorobutyl)benzoic acid Synthesis

Catalytic methods offer efficient and selective routes for the construction of complex molecules like 4-(nonafluorobutyl)benzoic acid. These methods often provide advantages in terms of yield, reaction conditions, and functional group tolerance compared to stoichiometric approaches.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. While direct organocatalytic synthesis of 4-(nonafluorobutyl)benzoic acid is not widely reported, the principles of organocatalysis can be applied to the formation of its precursors or derivatives. Organocatalysts can activate substrates in various ways, including through the formation of iminium ions, enolates, or by acting as hydrogen bond donors or Lewis bases.

In the context of forming benzoic acid derivatives, organocatalysts can be employed for the functionalization of the aromatic ring. For instance, certain organocatalysts can facilitate C-H activation, allowing for the introduction of functional groups that can later be converted to a carboxylic acid. However, the strongly electron-withdrawing nature of the nonafluorobutyl group presents a challenge for many standard organocatalytic transformations that rely on electron-rich aromatic substrates.

Recent advancements in organocatalysis have focused on the development of catalysts that can operate on electron-deficient systems. For example, hydrogen-bond-donor catalysts, such as ureas and thioureas, have been used to activate electrophiles and direct nucleophilic attack on aromatic rings. While specific applications to nonafluorobutyl-substituted benzenes are still an area of active research, these methodologies hold promise for future synthetic routes.

Table 1: Examples of Organocatalytic Reactions for Arene Functionalization

| Organocatalyst | Reaction Type | Substrate Example | Product Type |

|---|---|---|---|

| Proline | Aldol Reaction | 4-Nitrobenzaldehyde | β-Hydroxy carbonyl compound |

| Thiourea derivatives | Friedel-Crafts Alkylation | Indole | Alkylated indole |

Metal-catalyzed reactions are a cornerstone of modern organic synthesis and provide several plausible pathways to 4-(nonafluorobutyl)benzoic acid. These routes can be broadly categorized into two approaches: introduction of the nonafluorobutyl group onto a benzoic acid derivative, or carboxylation of a pre-functionalized nonafluorobutylbenzene.

One of the most prominent methods for forming the C-C bond between the aromatic ring and the perfluoroalkyl chain is through copper-mediated or -catalyzed cross-coupling reactions. These reactions typically involve the coupling of a perfluoroalkyl halide, such as nonafluorobutyl iodide, with an organometallic aryl species. For instance, 4-iodobenzoic acid methyl ester could potentially be coupled with a nonafluorobutyl source in the presence of a copper catalyst. wikipedia.org

Alternatively, and perhaps more commonly, a nonafluorobutyl-substituted aryl halide can be prepared first, followed by a metal-catalyzed carboxylation. For example, 1-bromo-4-(nonafluorobutyl)benzene (B12518593) can serve as a key intermediate. This intermediate can then undergo carboxylation using carbon dioxide (CO2) in the presence of a palladium or other transition metal catalyst. A novel protocol for the direct palladium-catalyzed carboxylation of aryl bromides with CO2 has been developed, which avoids the need for pre-synthesized organometallic reagents and the use of toxic carbon monoxide gas. nih.gov This method is distinguished by its mild conditions and tolerance for a wide range of functional groups. nih.gov

The classic Grignard reaction also provides a viable, albeit not strictly catalytic in the modern sense, route. A Grignard reagent, such as 4-(nonafluorobutyl)phenylmagnesium bromide, can be prepared from the corresponding aryl bromide and magnesium metal. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired carboxylic acid. ucalgary.ca Mechanochemical methods for Grignard reactions with gaseous CO2 have also been reported, offering reduced solvent usage and shorter reaction times. nih.gov

Table 2: Examples of Metal-Catalyzed Carboxylation of Aryl Halides

| Aryl Halide | Catalyst/Reagent | Carboxylating Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)2/dppf | CO2 | 4-Methylbenzoic acid | High | nih.gov |

| 4-Chlorotoluene | NiCl2(dppe) | CO2 | 4-Methylbenzoic acid | Good | N/A |

| 2-Bromothiophene | Mg, then CO2 | CO2 (solid) | 2-Thiophenecarboxylic acid | 56% | nih.gov |

Once 4-(nonafluorobutyl)benzoic acid is synthesized, it can be converted to its corresponding esters, which are often valuable intermediates or final products. Phase-transfer catalysis (PTC) is a highly effective method for the esterification of carboxylic acids, particularly those with significant hydrophobicity like 4-(nonafluorobutyl)benzoic acid. organic-chemistry.org

In a typical PTC esterification, the carboxylic acid is deprotonated by a base (e.g., potassium carbonate) in an aqueous phase. The resulting carboxylate anion is then transported into an immiscible organic phase by a phase-transfer catalyst, which is typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. google.com In the organic phase, the now-solubilized and highly reactive carboxylate anion reacts with an alkylating agent, such as benzyl (B1604629) bromide, to form the ester. The catalyst then returns to the aqueous phase to repeat the cycle.

This method offers several advantages, including mild reaction conditions, high yields, and the ability to use inexpensive inorganic bases. organic-chemistry.org The choice of catalyst can be crucial, with factors such as the lipophilicity of the cation influencing the efficiency of the transfer process. For hydrophobic acids like benzoic acid, the transfer between phases is often more facile, leading to higher conversion rates. organic-chemistry.org Ultrasound irradiation can also be employed to enhance the rate of solid-liquid phase-transfer catalytic esterification. google.com

Table 3: Examples of Phase-Transfer Catalysts for Esterification

| Catalyst | Reaction | Substrate | Alkylating Agent | Yield | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | Esterification | Benzoic acid | 1-Bromobutane | 97% | organic-chemistry.org |

| 4,4'-Bis(tributylammoniomethyl)-1,1'-biphenyl dichloride | Esterification | Sodium 4-hydroxybenzoate | Benzyl bromide | 84.3% | google.com |

Advanced Spectroscopic and Chromatographic Characterization of 4 Nonafluorobutyl Benzoic Acid and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Analysis of Benzoic Acid Compounds

HPLC is a cornerstone technique for the separation and analysis of benzoic acid derivatives due to its versatility and sensitivity. helixchrom.comupb.ro Both reversed-phase and ion chromatography methods are instrumental in the characterization of these compounds.

Reversed-Phase HPLC Method Development and Optimization

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of benzoic acid and its derivatives. sielc.comsielc.comthermofisher.com The separation is typically achieved on a C18 column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often consisting of acetonitrile, methanol, and water, with the addition of an acid like phosphoric acid or triethylamine (B128534) to control the pH. sielc.comsielc.comekb.eg

Method development for fluorinated benzoic acids, such as 2,4,6-trifluorobenzoic acid, involves optimizing the mobile phase composition and gradient elution program to achieve adequate separation from impurities. ekb.eg For instance, a gradient program can be set to increase the percentage of the organic solvent over time to elute more strongly retained compounds. ekb.eg The detection is commonly performed using a UV detector at a specific wavelength, for example, 205 nm for 2,4,6-trifluorobenzoic acid. ekb.eg The method's robustness is evaluated by intentionally varying parameters like flow rate, pH, and column temperature to ensure the resolution between peaks remains satisfactory. ekb.eglongdom.org

Table 1: Example of RP-HPLC Method Parameters for Analysis of Fluorinated Benzoic Acid

| Parameter | Condition |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Triethylamine in water, pH 4.0 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) |

| Gradient | 0/5, 5/5, 35/50, 45/90, 55/90, 60/5, 65/5 (Time/%B) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 15 µL |

| Detection | UV at 205 nm |

| Data sourced from a study on 2,4,6-trifluorobenzoic acid analysis. ekb.eg |

Ion Chromatography for Benzoic Acid and Related Anions

Ion chromatography (IC) is a powerful technique for the determination of benzoic acid and other related anions, particularly in aqueous samples. nih.gov This method is especially useful for the trace analysis of fluorobenzoic acids. nih.gov A study describes a method for the simultaneous enrichment and determination of up to 23 different fluorobenzoic acids using IC coupled with mass spectrometry (IC-MS). nih.gov

The method often involves a pre-concentration step using solid-phase extraction (SPE) on a hydrophilic-lipophilic-balanced reversed-phase cartridge. nih.gov This allows for a significant enrichment of the analytes, enabling detection at very low concentrations, in the range of 16-210 ng/L. nih.gov The separation is then performed on an anion exchange column with an isocratic elution. nih.gov One of the key advantages of this technique is that it often does not require derivatization of the analytes. nih.gov Combustion ion chromatography (CIC) has also emerged as a preferred method for measuring total organic fluorine, where the sample is combusted and the resulting hydrofluoric acid is quantified by IC. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is a crucial step to increase their volatility and thermal stability for GC analysis. usherbrooke.canih.gov

Derivatization Strategies for GC-MS Analysis of Carboxylic Acids

Carboxylic acids are often derivatized before GC-MS analysis to convert them into less polar and more volatile esters or silyl (B83357) derivatives. colostate.edulibretexts.org Common derivatization methods include alkylation, acylation, and silylation. libretexts.orgresearchgate.net

Alkylation: This involves converting the carboxylic acid to its corresponding ester, for example, a methyl or butyl ester. colostate.edu This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. colostate.edu

Silylation: In this method, an active hydrogen in the carboxylic acid group is replaced by a silyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. usherbrooke.calibretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. usherbrooke.ca

Acylation: This process introduces an acyl group into the molecule, forming an ester. researchgate.net

A recent development for the analysis of perfluorinated carboxylic acids (PFCAs) involves a rapid derivatization method using diphenyl diazomethane, allowing for the quantification of a wide range of PFCAs, including ultrashort-chain species, in aqueous matrices. nih.gov This method boasts a derivatization time of less than a minute and achieves low detection limits. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Resulting Derivative |

| Alkylation (Esterification) | Alcohol (e.g., Methanol, Butanol) + Acid Catalyst | Alkyl Ester |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester |

| Acylation | Acid Anhydrides, Acyl Halides | Acyl Ester |

| Rapid Derivatization | Diphenyl diazomethane | Diphenylmethyl Ester |

| Data compiled from various sources on GC derivatization. usherbrooke.cacolostate.edulibretexts.orgresearchgate.netnih.gov |

Enantioselective Separation Techniques for Chiral Derivatives

For chiral derivatives of 4-(nonafluorobutyl)benzoic acid, enantioselective GC is a critical technique for separating and quantifying the individual enantiomers. wiley.comsci-hub.se This is typically achieved using a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.czchromatographyonline.comnih.gov

The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase. nih.gov The choice of the cyclodextrin (B1172386) derivative and the GC conditions, such as temperature, can significantly impact the enantiomeric resolution. wiley.comchromatographyonline.com The enantioselectivity is influenced by thermodynamic factors, and a linear relationship between the differences in enthalpy and entropy of interaction for the two enantiomers with the stationary phase is often observed. wiley.com Research has shown that for certain halogen-substituted 1-phenylalkylamines, the enantioselectivity increases in the order of para, meta, and ortho substitution. wiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorine Chemistry Research

NMR spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. numberanalytics.comiaea.orgnumberanalytics.com ¹⁹F NMR, in particular, provides a wealth of information due to the unique properties of the fluorine-19 nucleus. oxinst.comwikipedia.org

The ¹⁹F nucleus has a nuclear spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR detection. oxinst.comwikipedia.org A key feature of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm, providing excellent signal dispersion and reducing peak overlap. wikipedia.org For organofluorine compounds, this range is typically between -50 to -220 ppm. wikipedia.org

The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, allowing for the differentiation of fluorine atoms in various structural contexts. numberanalytics.comnumberanalytics.com For instance, the ¹⁹F NMR spectrum of 4-(nonafluorobutyl)benzoic acid would exhibit distinct signals for the CF₃ and different CF₂ groups in the nonafluorobutyl chain. The chemical shift values for trifluoromethyl (CF₃) groups typically appear between -50 and -70 ppm. wikipedia.orgucsb.edu

Furthermore, spin-spin coupling between ¹⁹F nuclei and between ¹⁹F and other nuclei like ¹H and ¹³C provides valuable structural information. iaea.orgwikipedia.org Long-range ¹⁹F-¹⁹F coupling is commonly observed. wikipedia.org In quantitative ¹⁹F NMR (qNMR), certified reference materials are used to ensure the traceability and accuracy of the measurements. sepscience.com

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for Common Fluorine-Containing Groups

| Functional Group | Chemical Shift Range (ppm) relative to CFCl₃ |

| -CF₃ | -50 to -70 |

| Ar-F (Aromatic Fluorine) | +80 to +170 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -C(O)F | -70 to -20 |

| Data compiled from NMR spectral data resources. wikipedia.orgucsb.edu |

Applications of Fluorine-19 (¹⁹F) NMR in Fluorinated Compound Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a powerful and essential tool for the identification and characterization of fluorinated organic compounds like 4-(Nonafluorobutyl)benzoic acid. nih.govdigitellinc.com The unique properties of the ¹⁹F nucleus, including a natural abundance of 100% and a high gyromagnetic ratio, result in high sensitivity for NMR detection, approximately 83% of that of protons (¹H). nih.gov This inherent sensitivity allows for the analysis of even small quantities of material.

A key advantage of ¹⁹F NMR is the large chemical shift range, which minimizes the likelihood of signal overlap, a common challenge in ¹H NMR of complex molecules. diva-portal.org This wide spectral dispersion enables the clear differentiation of fluorine atoms in various chemical environments within a molecule. nih.gov For instance, the chemical shifts of the different difluoromethylene (-CF₂-) groups and the terminal trifluoromethyl (-CF₃) group in the nonafluorobutyl chain of 4-(nonafluorobutyl)benzoic acid will be distinct and readily assignable.

Furthermore, ¹⁹F NMR is adept at distinguishing between different classes of per- and polyfluoroalkyl substances (PFAS). pfascentral.org The characteristic chemical shifts can be used to identify specific structural motifs, such as ether linkages or different headgroups. pfascentral.org This technique is also capable of differentiating between PFAS, non-PFAS compounds, and inorganic fluoride (B91410) ions, often eliminating the need for extensive sample cleanup, even in complex matrices. pfascentral.org The intensity of the terminal -CF₃ signal, for example, can be utilized to determine the total concentration of PFAS in a sample. pfascentral.org

Structural Characterization of 4-(Nonafluorobutyl)benzoic acid by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides a comprehensive picture of the molecular structure of 4-(Nonafluorobutyl)benzoic acid.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons on the benzoic acid ring. The integration and splitting patterns of these signals would confirm the substitution pattern on the aromatic ring. For a 4-substituted benzoic acid, two sets of doublets would be anticipated in the aromatic region. The acidic proton of the carboxyl group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be observed for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the nonafluorobutyl chain. The chemical shifts of the fluorinated carbons will be significantly influenced by the attached fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for the perfluorinated chain. It will display separate resonances for the terminal trifluoromethyl (-CF₃) group and each of the three difluoromethylene (-CF₂-) groups. The chemical shifts and coupling constants (J-couplings) between adjacent fluorine groups provide definitive evidence for the linear nonafluorobutyl structure. The typical chemical shift regions for these groups in similar perfluoroalkyl substances are well-established.

| NMR Nucleus | Expected Chemical Shift Ranges (ppm) | Key Structural Information |

| ¹H | ~7.5-8.5 (aromatic), >10 (carboxylic acid) | Substitution pattern of the benzene (B151609) ring, presence of the acidic proton. |

| ¹³C | ~120-140 (aromatic), ~165-175 (carboxyl), fluorinated carbons at various shifts | Carbon framework, confirmation of functional groups. |

| ¹⁹F | ~-80 to -82 (-CF₃), ~-114 to -127 (-CF₂-) | Structure and integrity of the perfluoroalkyl chain. pfascentral.org |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of aromatic compounds. pnrjournal.com Benzoic acid and its derivatives exhibit strong UV absorbance due to the presence of the benzene ring. For benzoic acid itself, the maximum absorbance (λmax) is typically observed around 230 nm. researchgate.netasianpubs.org The position of λmax can be influenced by the solvent and the substituents on the aromatic ring.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the determination of the concentration of 4-(Nonafluorobutyl)benzoic acid in unknown samples. The method is valued for its simplicity, speed, and cost-effectiveness, making it suitable for routine analysis. pnrjournal.com

| Parameter | Typical Value/Range | Significance |

| λmax | ~230 nm (for benzoic acid) | Wavelength of maximum absorbance, used for quantitative measurements. researchgate.netasianpubs.org |

| Linearity Range | e.g., 1-10 µg/mL (for benzoic acid) | The concentration range over which the Beer-Lambert law is obeyed. asianpubs.org |

X-ray Diffraction and Solid-State Structural Analysis of 4-(Nonafluorobutyl)benzoic acid

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4-(Nonafluorobutyl)benzoic acid, single-crystal X-ray diffraction analysis would provide a wealth of structural information.

A common feature in the crystal structures of benzoic acid and its derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. iaea.orgresearchgate.netnih.govnih.gov It is highly probable that 4-(Nonafluorobutyl)benzoic acid also adopts this dimeric structure in the solid state.

The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the planarity of the benzoic acid moiety and the conformation of the nonafluorobutyl chain. Perfluoroalkyl chains are known to often adopt helical conformations. mines.edu The steric and electronic effects of the bulky and electron-withdrawing nonafluorobutyl group on the geometry of the benzoic acid ring would also be elucidated. For instance, in related substituted benzoic acids, the presence of bulky groups can cause the carboxylic acid group to rotate out of the plane of the aromatic ring. researchgate.net

| Structural Feature | Expected Observation |

| Crystal Packing | Formation of hydrogen-bonded centrosymmetric dimers. iaea.orgresearchgate.net |

| Molecular Conformation | Near-planar benzoic acid group, potentially helical nonafluorobutyl chain. mines.edu |

| Intermolecular Interactions | In addition to hydrogen bonding, halogen bonding involving the fluorine atoms may be present. |

Computational and Theoretical Investigations of 4 Nonafluorobutyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of 4-(Nonafluorobutyl)benzoic acid at the molecular level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 4-(Nonafluorobutyl)benzoic acid, DFT calculations can determine optimized molecular geometry, bond lengths, and bond angles. These calculations are crucial for understanding the molecule's stability and reactivity. Key parameters derived from DFT, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are essential for predicting how the molecule will interact with other chemical species. The large electronegativity of the fluorine atoms in the nonafluorobutyl chain significantly influences the electronic distribution across the entire molecule, a feature that DFT can model with high accuracy.

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO as the primary orbitals involved in chemical reactions. For 4-(Nonafluorobutyl)benzoic acid, the energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. In 4-(Nonafluorobutyl)benzoic acid, the MEP map would likely show a region of negative electrostatic potential (electron-rich) around the carboxylic acid group, particularly the oxygen atoms, making it a likely site for electrophilic attack. Conversely, the perfluorinated tail would exhibit a more neutral or slightly positive potential, influencing its interaction with nonpolar environments.

| Computational Parameter | Significance for 4-(Nonafluorobutyl)benzoic acid |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| MEP Map | Visualizes charge distribution and predicts sites for intermolecular interactions. |

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer a dynamic perspective on the behavior of 4-(Nonafluorobutyl)benzoic acid and its interactions with biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. In the context of 4-(Nonafluorobutyl)benzoic acid, docking studies could be employed to investigate its potential to interact with biological targets such as nuclear receptors or enzymes. The results of such studies would provide insights into the potential bioactivity and toxicological pathways of the compound by identifying key amino acid residues involved in the binding and estimating the binding affinity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Fluorinated Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structures. mdpi.com The development of robust QSAR/QSPR models is particularly important for the vast class of PFAS, including 4-(Nonafluorobutyl)benzoic acid, to fill data gaps and prioritize compounds for further testing. tandfonline.com

These models are built by correlating molecular descriptors with experimentally determined activities or properties. mdpi.com For fluorinated compounds, relevant descriptors often include molecular weight, the number of fluorine atoms, and quantum chemical parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment. nih.gov For instance, QSAR models have been developed to predict the toxicity of benzoic acids, where parameters like the partition coefficient (log P) and pKa, along with ELUMO, were found to improve the predictive power of the models. nih.gov Similarly, QSPR models for perfluorinated compounds have been established to predict properties like the organic carbon-normalized sorption coefficient (Koc), which is crucial for assessing their environmental fate. nih.govmdpi.com

The predictive ability of these models is rigorously validated to ensure their reliability for regulatory purposes. tandfonline.comrsc.org For complex endpoints, such as endocrine-disrupting activity, classification-based QSAR models have been developed for perfluorinated compounds. tandfonline.com The insights gained from these models can help in understanding the mechanisms of action and in designing safer alternatives.

| Model Type | Predicted Endpoint | Key Molecular Descriptors |

| QSAR | Biological Activity (e.g., toxicity, receptor binding) | logP, pKa, ELUMO, Molecular Weight |

| QSPR | Physicochemical Properties (e.g., Koc, solubility) | Number of Fluorine Atoms, Dipole Moment, Molecular Volume |

Computational Elucidation of Reaction Mechanisms involving 4-(Nonafluorobutyl)benzoic acid

The reaction mechanisms of benzoic acid derivatives are fundamentally influenced by the nature of the substituents on the benzene (B151609) ring. The nonafluorobutyl group in the para position of 4-(nonafluorobutyl)benzoic acid is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic characteristic is expected to significantly impact the reactivity of both the aromatic ring and the carboxylic acid functional group.

Computational studies on benzoic acid itself have elucidated the mechanisms of its reactions with various radicals, which are important in atmospheric chemistry. For instance, the reaction of benzoic acid with hydroxyl (OH), nitrate (B79036) (NO₃), and sulfate (B86663) (SO₄⁻) radicals has been investigated using DFT methods. nih.gov These studies reveal that the reactions can proceed via addition to the aromatic ring or hydrogen abstraction from the carboxylic acid group.

The presence of the electron-withdrawing nonafluorobutyl group in 4-(nonafluorobutyl)benzoic acid would likely deactivate the aromatic ring towards electrophilic attack, making addition reactions less favorable compared to unsubstituted benzoic acid. Conversely, the acidity of the carboxylic acid proton would be increased, potentially favoring reactions involving deprotonation.

Inferred Reaction Pathways

Based on computational studies of analogous compounds, several key reaction mechanisms can be postulated for 4-(nonafluorobutyl)benzoic acid.

One of the most fundamental reactions of carboxylic acids is dimerization through the formation of hydrogen bonds. Computational studies on various benzoic acid derivatives have shown that these dimers are highly stable. nih.gov For 4-(nonafluorobutyl)benzoic acid, the formation of a centrosymmetric dimer linked by two O-H···O hydrogen bonds between the carboxyl groups is expected to be a highly favorable process.

Another important class of reactions involves the esterification of the carboxylic acid. The mechanism of esterification, typically catalyzed by an acid, proceeds through a tetrahedral intermediate. The electron-withdrawing nature of the nonafluorobutyl group would likely make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.

Furthermore, reactions involving the aromatic ring, such as electrophilic aromatic substitution, would be significantly influenced by the nonafluorobutyl substituent. This group would act as a deactivating and meta-directing substituent for further electrophilic attack, a common feature of strongly electron-withdrawing groups.

Computational Data from Analogous Systems

To illustrate the type of data generated in computational studies of reaction mechanisms, the following tables present theoretical data for reactions of benzoic acid, which can serve as a model for understanding the potential reactivity of 4-(nonafluorobutyl)benzoic acid.

Table 1: Calculated Reaction Enthalpies and Activation Barriers for the Reaction of Benzoic Acid with OH Radicals nih.gov

| Reaction Pathway | Reaction Enthalpy (kcal/mol) | Activation Barrier (kcal/mol) |

| H-abstraction from COOH | -19.00 | 2.85 |

| OH addition to C2 | -13.30 | 18.54 |

| OH addition to C3 | -12.91 | 19.00 |

| OH addition to C4 | -13.15 | 18.75 |

This data is for benzoic acid and serves as an illustrative example. The presence of the nonafluorobutyl group would alter these values.

Table 2: Calculated Properties of Benzoic Acid Dimerization

| Property | Calculated Value |

| Dimerization Energy | -15 to -20 kcal/mol |

| O-H···O bond distance | ~1.6 - 1.7 Å |

These values are typical for benzoic acid dimerization and are expected to be similar for 4-(nonafluorobutyl)benzoic acid.

Supramolecular Chemistry and Self Assembly of 4 Nonafluorobutyl Benzoic Acid

Non-Covalent Interactions in Systems Involving Benzoic Acid Derivatives

The structure and properties of supramolecular assemblies are dictated by a variety of non-covalent interactions. In the case of 4-(Nonafluorobutyl)benzoic acid, hydrogen bonding, halogen bonding, and other fluorine-specific interactions play crucial roles.

A primary and highly influential non-covalent interaction in benzoic acid derivatives is the hydrogen bond. The carboxylic acid group readily participates in the formation of strong and directional hydrogen bonds. A well-established motif for carboxylic acids is the formation of cyclic dimers through a pair of O-H···O hydrogen bonds. This dimerization is a thermodynamically favorable process that significantly influences the bulk properties and self-assembly behavior of these compounds.

The strength of these hydrogen bonds can be influenced by the electronic nature of the substituents on the benzoic acid ring. For 4-(Nonafluorobutyl)benzoic acid, the electron-withdrawing nature of the nonafluorobutyl group is expected to increase the acidity of the carboxylic proton, potentially leading to stronger hydrogen bonds in the dimeric structure.

Table 1: Representative Hydrogen Bond Parameters for Benzoic Acid Dimers

| Compound | O-H···O Distance (Å) | Dimerization Energy (kcal/mol) |

|---|---|---|

| Benzoic Acid | 2.64 | -15.2 |

| 4-Fluorobenzoic Acid | 2.63 | -15.8 |

| 4-(Trifluoromethyl)benzoic acid | 2.62 | -16.5 |

| 4-(Nonafluorobutyl)benzoic acid (Predicted) | ~2.61 | ~ -17.0 |

Note: The values for 4-(Nonafluorobutyl)benzoic acid are predictive and based on trends observed with other fluorinated benzoic acids.

Beyond classical hydrogen bonding, the highly fluorinated tail of 4-(Nonafluorobutyl)benzoic acid introduces the potential for halogen bonding and other fluorine-specific interactions. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the context of perfluorinated compounds, the fluorine atoms can participate in these interactions, although they are the least polarizable of the halogens. The electron-withdrawing nature of the surrounding fluorine atoms can create a region of positive electrostatic potential (a σ-hole) on the terminal fluorine atom of the nonafluorobutyl chain, allowing it to interact with electron-rich atoms like oxygen or nitrogen.

Design and Fabrication of Supramolecular Assemblies

The predictable nature of non-covalent interactions in benzoic acid derivatives allows for the rational design and fabrication of complex supramolecular structures.

Benzoic acid and its analogues are well-known building blocks in supramolecular chemistry. Their ability to form robust hydrogen-bonded dimers provides a reliable synthon for the construction of larger assemblies. These dimers can then further organize through weaker interactions such as π-π stacking of the aromatic rings and van der Waals forces.

In perfluoroalkylated benzoic acids, the segregation of the hydrocarbon (aromatic) and fluorocarbon segments, a phenomenon known as the fluorophobic effect, can drive the self-assembly process, leading to the formation of lamellar or cylindrical structures. This segregation is a key factor in the formation of supramolecular gels and liquid crystals from these types of molecules.

The presence of the long nonafluorobutyl chain in 4-(Nonafluorobutyl)benzoic acid is expected to be a dominant factor in its self-assembly behavior. This highly fluorinated "ponytail" is both hydrophobic and lipophobic, leading to strong solvophobic effects in many solvents.

Research on similar perfluoroalkylated benzoic acids has shown that these molecules can act as low-molecular-weight gelators, forming fibrous networks that immobilize solvent molecules to create a gel researchgate.net. The self-assembly process is driven by a combination of hydrogen bonding between the carboxylic acid head groups and solvophobic interactions of the perfluorinated tails. The resulting fibrillar structures are often composed of bilayers where the fluorinated chains are segregated from the aromatic cores.

Table 2: Gelation Properties of a Perfluoroalkylated Benzoic Acid Derivative in Various Solvents

| Solvent | Gelation Concentration (wt%) | Gel Melting Temperature (°C) |

|---|---|---|

| Toluene (B28343) | 0.5 | 65 |

| Cyclohexane | 0.8 | 58 |

| Ethyl Acetate | 1.2 | 45 |

Data is illustrative and based on a representative perfluoroalkylated benzoic acid gelator.

Integration into Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid functionality of 4-(Nonafluorobutyl)benzoic acid makes it a suitable candidate for use as an organic linker in the synthesis of MOFs and other coordination polymers.

The incorporation of a highly fluorinated linker like 4-(Nonafluorobutyl)benzoic acid into a MOF can impart unique properties to the resulting material. The fluorinated chains can line the pores of the MOF, creating a highly hydrophobic and potentially oleophobic environment. This can be advantageous for applications such as the selective adsorption of specific gases or the separation of hydrophobic molecules from aqueous solutions.

While the direct use of 4-(Nonafluorobutyl)benzoic acid as a primary linker in a reported MOF structure is not widely documented in publicly available literature, the principles of MOF design suggest its potential. The carboxylate group would coordinate to the metal centers, while the nonafluorobutyl chains would extend into the pores or interpenetrate with adjacent frameworks. The length and rigidity of the linker, along with the coordination geometry of the metal ion, would determine the topology and porosity of the resulting framework.

Table 3: Potential Properties of MOFs Incorporating 4-(Nonafluorobutyl)benzoic acid

| Property | Expected Characteristic | Potential Application |

|---|---|---|

| Pore Environment | Highly Hydrophobic/Oleophobic | Selective Gas/Vapor Adsorption, Separation of Hydrocarbons |

| Surface Energy | Low | Self-Cleaning Surfaces, Anti-Fouling Coatings |

Dynamic Supramolecular Systems and Stimuli-Responsive Materials

The self-assembly of 4-(Nonafluorobutyl)benzoic acid and analogous perfluoroalkylated benzoic acids gives rise to dynamic supramolecular systems, which are characterized by their ability to form and dissociate based on non-covalent interactions. These systems can exhibit stimuli-responsive behavior, altering their properties in response to external triggers. This responsiveness makes them promising candidates for advanced, functional materials.

Stimuli-responsive materials can change their physicochemical properties or structural conformations when exposed to specific internal or external stimuli, such as changes in pH, temperature, or the presence of certain chemicals nih.govnih.gov. The inherent molecular structure of 4-(Nonafluorobutyl)benzoic acid, featuring a terminal carboxylic acid group and a highly hydrophobic fluorous tail, facilitates the creation of such "smart" materials. The self-assembly is driven by a combination of hydrogen bonding between the carboxylic acid moieties and fluorous interactions of the nonafluorobutyl chains.

Research into perfluoroalkylated derivatives of benzoic acid has demonstrated their capacity to act as supramolecular gelators, forming gels in a variety of organic solvents researchgate.netnih.gov. These gels are a clear example of dynamic systems; they consist of one-dimensional supramolecular fibers that entangle to form a three-dimensional network through anisotropic self-assembly researchgate.net. The non-covalent nature of these interactions allows the network to be both stable and reversible.

A primary application of the stimuli-responsive nature of these materials is in environmental remediation, specifically in the adsorption of chemical pollutants researchgate.netnih.gov. Xerogels derived from these supramolecular gels have shown significant efficacy in removing organic dyes, such as Rhodamine B (RhB), from solutions researchgate.net. The material's response to the introduction of the dye is multifaceted:

Electrostatic Interactions : The carboxylic acid group of the benzoic acid derivative can interact electrostatically with cationic dyes like RhB researchgate.netnih.gov.

Chemical and Physical Adsorption : The porous, high-surface-area network of the xerogel facilitates both chemical and physical adsorption of dye molecules researchgate.netnih.gov.

This responsive adsorption demonstrates the system's ability to selectively interact with and capture target molecules from the environment.

Furthermore, the dynamic and robust nature of these supramolecular assemblies is highlighted by their recyclability. In studies on phase-selective gelation for oil spill treatment, gels formed by perfluoroalkylated benzoic acids could be recycled multiple times with minimal loss of efficiency researchgate.netnih.gov. After five recycling cycles for the recovery of diesel oil, the gelation capacity remained above 90% researchgate.netnih.gov. This indicates that the supramolecular structure can be disassembled and reassembled repeatedly, a key characteristic of a dynamic and resilient material.

Table 1: Performance of Stimuli-Responsive Supramolecular Materials Derived from Perfluoroalkylated Benzoic Acids

| Parameter | Finding | Description | Source(s) |

| Application | Dye Adsorption | Removal of Rhodamine B (RhB) from wastewater. | researchgate.netnih.gov |

| Material Form | Xerogel | Dried gel with a porous network structure. | researchgate.net |

| Removal Rate | 52.2% | RhB removal rate using a 10 mg dosage of S-6 xerogel. | researchgate.net |

| Adsorption Mechanism | Chemical & Physical | Involves electrostatic attraction and porous network capture. | researchgate.netnih.gov |

| Application | Oil Spill Recovery | Phase-selective gelation of diesel oil from water. | researchgate.netnih.gov |

| Recycling Efficiency | >90% | Recovery rate of diesel oil gelation capacity after 5 cycles. | researchgate.netnih.gov |

The development of these materials showcases how the specific molecular design of compounds like 4-(Nonafluorobutyl)benzoic acid leads to functional supramolecular systems. Their ability to respond to chemical stimuli by selectively adsorbing pollutants, coupled with their recyclability, marks them as multifunctional and efficient materials for environmental applications researchgate.netnih.gov.

Applications of 4 Nonafluorobutyl Benzoic Acid in Advanced Functional Materials

Role of Fluorinated Aromatic Carboxylic Acids in Material Design

Fluorinated aromatic carboxylic acids are considered powerful "building blocks" for the synthesis of high-performance materials. hokudai.ac.jp The introduction of fluorine imparts properties such as high thermal stability, chemical inertness, and unique electronic characteristics. The aromatic carboxylic acid portion of the molecule provides a versatile handle for constructing larger, more complex architectures.

These molecules serve as fundamental components in crystal engineering and the design of metal-organic frameworks (MOFs) and coordination polymers (CPs). mdpi.comresearchgate.net The carboxylic acid group can coordinate with metal ions to form extended, porous networks, while the fluorinated tail can line the pores or form specific inter-network interactions. mdpi.com This architectural control allows for the creation of materials with tailored properties for specific applications, including highly porous structures for storage, luminescent materials for sensing, and materials with unusual magnetic properties. mdpi.comresearchgate.net The ability to use the carboxylic acid as an adaptive functional group in catalysis further broadens its utility in material synthesis. acs.org Research into benzoic acid derivatives has also demonstrated their potential in developing liquid crystal (LC) materials for optical applications, where the molecular structure influences properties like photoluminescence. nih.gov

Development of Novel Functional Materials Incorporating 4-(Nonafluorobutyl)benzoic acid

The unique bifunctional nature of 4-(nonafluorobutyl)benzoic acid—a reactive head and a passive, property-defining tail—enables its incorporation into a new generation of functional materials.

Metal-organic frameworks (MOFs) are a class of crystalline porous materials with significant potential in energy conversion and storage devices. mdpi.com These materials are constructed from metal nodes linked by organic molecules, often dicarboxylic acids. The synthetic versatility of MOFs allows for the incorporation of functional linkers like 4-(Nonafluorobutyl)benzoic acid to create tailored environments for electrochemical processes. mdpi.com

The high surface area and tunable pores of MOFs provide channels for efficient ion transport, a critical feature for electrodes in batteries and supercapacitors. mdpi.com Furthermore, the open metal cations and the organic linkers can serve as redox-active sites for energy storage. mdpi.com For instance, MOFs have been successfully used as precursors to create highly active catalyst sites for oxygen reduction reactions (ORR) in fuel cells and as advanced electrode materials in lithium-ion and sodium-ion batteries. mdpi.com The inclusion of a fluorinated linker like 4-(nonafluorobutyl)benzoic acid could enhance the chemical stability of the MOF structure in harsh electrochemical environments and modify the electrode-electrolyte interface to improve ion insertion and extraction.

Table 1: Role of MOF Components in Energy Applications

| Component | Function in Energy Applications | Potential Contribution of Fluorinated Linkers |

| Metal Nodes | Provide redox-active sites for electrochemical reactions; act as structural anchors. mdpi.com | Stabilize metal clusters; influence redox potential. |

| Organic Linkers | Determine pore size and geometry; can be redox-active; anchor electroactive guests. mdpi.com | Enhance chemical and thermal stability; create ion-repellent or ion-philic channels. |

| Porous Structure | Facilitates ion transportation and diffusion; provides high surface area for electrolyte contact. mdpi.com | Control electrolyte access; prevent unwanted solvent co-insertion. |

Advanced composites and hybrid materials combine two or more distinct components to achieve synergistic properties superior to the individual constituents. researchgate.net A significant challenge in composite science is ensuring compatibility and strong interfacial bonding between the components, such as a filler and a polymer matrix. researchgate.net

Surface Modification and Interfacial Phenomena Driven by 4-(Nonafluorobutyl)benzoic acid

The attachment of 4-(Nonafluorobutyl)benzoic acid to a surface can dramatically alter its physical and chemical properties. This modification can be achieved through covalent bonding, for example, by reacting diazonium salts with carbon surfaces, or through adsorption onto mineral oxides like silica (B1680970). researchgate.netnih.gov

A key finding in the study of surface-bound benzoic acids is the significant shift in the acidity (pKa) of the carboxylic group compared to its value in solution. researchgate.net This change is not driven by enthalpy but is an entropy-controlled phenomenon, suggesting that the ordering of solvent molecules at the interface plays a dominant role in the ionization behavior. researchgate.net This has profound implications for controlling surface charge and reactivity. The highly fluorinated nonafluorobutyl tail would create a low-energy surface, characterized by both hydrophobicity (water repellency) and oleophobicity (oil repellency). Studies on similar molecules, like 4-heptylbenzoic acid, show that the presence of an alkyl tail enhances the affinity for silica surfaces compared to unsubstituted benzoic acid, a principle that extends to fluorinated chains. nih.gov

Table 2: pKa Shift of Surface-Bound Benzoic Acid

| Compound/Material | pKa Value | Observation | Reference |

| Benzoic acid (in solution) | 4.20 | Standard value in aqueous solution. | researchgate.net |

| 4-carboxyphenyl on glassy carbon (BA-GC) | 3.25 | More acidic than in solution. | researchgate.net |

| 4-carboxyphenyl on graphite (B72142) (BA-carbon) | 6.45 | Significantly less acidic than in solution. | researchgate.net |

Nanomaterials and Nano-engineering with Fluorinated Benzoic Acid Structures

Nano-engineering involves the precise manipulation of matter at the nanoscale to create materials with novel functions. Fluorinated benzoic acids are valuable tools in this field, particularly for the functionalization of nanomaterials like carbon nanotubes (CNTs).

A key challenge in using CNTs is their tendency to bundle together, which hinders their incorporation into other materials. Covalently attaching functional molecules to their surface can overcome this. Research has shown that 4-substituted benzoic acids can be successfully grafted onto multi-walled carbon nanotubes (MWNTs) using a "direct" Friedel-Crafts acylation reaction. researchgate.net This method is advantageous because it is performed under mild conditions and avoids the harsh oxidation pre-treatments that can damage the nanotube structure. researchgate.net

The functionalization of MWNTs with 4-(Nonafluorobutyl)benzoic acid would produce a nanomaterial with a fluorinated sheath. This modification would alter the solubility and dispersion characteristics of the nanotubes, allowing them to be processed with a wider range of solvents and polymer matrices. researchgate.net The resulting functionalized nanotubes (F-MWNTs) could then be used to create advanced nanocomposites with enhanced mechanical, thermal, and interfacial properties. The success of this functionalization can be confirmed through various characterization techniques that probe the new surface chemistry. researchgate.net

Table 3: Characterization of Functionalized Carbon Nanotubes

| Technique | Purpose | Findings |

| Thermogravimetric Analysis (TGA) | To determine the degree of functionalization by measuring weight loss at different temperatures. | Confirms the attachment of functional groups. researchgate.net |

| Raman Spectroscopy | To assess the structural integrity of the nanotubes after the reaction. | Indicates that the nanotube framework remains intact. researchgate.net |

| Transmission Electron Microscopy (TEM) | To visualize the nanotubes and any surface coatings. | Shows the morphology of the functionalized nanotubes. researchgate.net |

| Infrared Spectroscopy (IR) | To identify the chemical bonds of the attached functional groups. | Confirms the presence of specific moieties from the benzoic acid. researchgate.net |

Catalytic Roles and Applications of 4 Nonafluorobutyl Benzoic Acid and Its Derivatives

4-(Nonafluorobutyl)benzoic acid as a Brønsted Acid Catalyst

Brønsted acids are crucial catalysts in a vast array of organic reactions, acting as proton donors to activate substrates. The acidity of a carboxylic acid is significantly influenced by the electronic effects of its substituents. The nonafluorobutyl group in 4-(Nonafluorobutyl)benzoic acid is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect is expected to increase the acidity of the carboxylic proton, making it a stronger Brønsted acid compared to benzoic acid itself.

This enhanced acidity can be advantageous in reactions that require strong proton catalysis. For instance, in esterification and transesterification reactions, a stronger acid can more effectively protonate the carbonyl oxygen of the carboxylic acid or ester, making it more susceptible to nucleophilic attack. Similarly, in acetal formation and hydrolysis, the protonation of the carbonyl or acetal oxygen is a key step that is accelerated by a more acidic catalyst.

The concept of "fluorous" catalysis leverages the unique properties of highly fluorinated molecules. A fluorous catalyst, such as one with a nonafluorobutyl "ponytail," may exhibit temperature-dependent solubility in organic solvents. thieme-connect.com This allows for a reaction to be carried out in a homogeneous phase at elevated temperatures, and upon cooling, the fluorous catalyst can precipitate, allowing for easy separation and recycling—a key principle of green chemistry. thieme-connect.comthieme-connect.com While specific studies on 4-(Nonafluorobutyl)benzoic acid are limited, the principles of fluorous Brønsted acid catalysis suggest its potential utility in systems where catalyst recovery is a primary concern. thieme-connect.com

Table 1: Comparison of Acidity for Benzoic Acid and a Related Fluorous Super Brønsted Acid

| Compound | pKa in Glacial Acetic Acid | Catalytic Class |

|---|---|---|

| Concentrated H2SO4 | --- | Strong Acid |

| Pentafluorophenylbis(trifluoromethanesulfonyl)methane | --- | Super Brønsted Acid |

This table illustrates the significant increase in Brønsted acidity achieved through fluorination, as demonstrated by related fluorous compounds. Data extrapolated from related research. thieme-connect.com

Organocatalysis in Organic Transformations utilizing Benzoic Acid Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside organometallic and enzymatic catalysis. Benzoic acid and its derivatives are effective organocatalysts for various transformations, often operating through a bifunctional activation mechanism. In reactions like the ring-opening polymerization of cyclic esters, the acidic proton of the benzoic acid activates the carbonyl group of the monomer, while the conjugate base activates the alcohol initiator.

The catalytic efficiency of benzoic acid scaffolds can be tuned by modifying the substituents on the aromatic ring. The introduction of a nonafluorobutyl group at the 4-position would enhance the Brønsted acidity of the catalyst. This could be beneficial in reactions where protonation of the substrate is the rate-determining step. However, the bulky and lipophobic nature of the perfluorobutyl chain might also introduce steric hindrance or alter the solubility of the catalyst, which could either be beneficial or detrimental depending on the specific reaction system.

The use of chiral benzoic acid derivatives has also been explored in asymmetric organocatalysis. While 4-(Nonafluorobutyl)benzoic acid itself is achiral, it could be incorporated into more complex chiral scaffolds to influence the stereochemical outcome of a reaction. The fluorous ponytail could also be exploited for catalyst separation in these systems, enhancing their practicality.

Role in Catalytic Antibodies and Biocatalysis Research

Catalytic antibodies, or abzymes, are antibodies that have been engineered to possess catalytic activity. A common strategy for their generation is to immunize an animal with a stable analog of the transition state of the reaction to be catalyzed. nih.gov The resulting antibodies will have a binding site that is complementary to the transition state, thereby stabilizing it and lowering the activation energy of the reaction. nih.gov

In broader biocatalysis research, fluorinated compounds are sometimes used as probes or substrates to study enzyme mechanisms. For instance, the metabolism of 4-hexylbenzoic acid and 4-nonyloxybenzoic acid by the enzyme CYP102A1 has been investigated. nih.gov While not directly related to catalysis by the benzoic acid itself, this demonstrates that enzymes can accommodate long-chain substituted benzoic acids, suggesting that 4-(Nonafluorobutyl)benzoic acid could potentially be a substrate or inhibitor for certain enzymes.

Environmental Catalysis and Remediation Strategies

Per- and polyfluoroalkyl substances (PFAS), a large family of synthetic chemicals that includes structures related to 4-(Nonafluorobutyl)benzoic acid, are persistent environmental pollutants. The strength of the carbon-fluorine bond makes these compounds resistant to degradation. nih.gov Research into the environmental catalysis and remediation of PFAS is therefore an active and important field.

Catalytic methods for the degradation of PFAS are being explored, including photocatalysis, electrochemical oxidation, and reductive defluorination. frontiersin.orgnih.gov For example, photocatalytic degradation of perfluorooctanoic acid (PFOA) has been demonstrated using catalysts like Sb2O3/TiO2. frontiersin.org In these processes, the fluorinated compound is the substrate to be degraded, rather than a catalyst.

However, the principles of catalysis could be applied to develop more effective remediation strategies. For example, a catalyst could be designed to specifically bind and activate the C-F bonds in PFAS, facilitating their cleavage under milder conditions. While 4-(Nonafluorobutyl)benzoic acid itself is a PFAS, understanding its chemical properties could contribute to the design of catalysts for the degradation of other, more problematic, fluorinated compounds. Furthermore, some studies have shown that certain microbial communities can biodegrade short-chain fluorinated carboxylic acids, although perfluorinated compounds are generally more recalcitrant. acs.org

Influence of Fluorination on Catalytic Activity and Selectivity

The introduction of fluorine atoms or perfluoroalkyl groups into a catalyst can have a profound impact on its activity and selectivity. The primary effect of the nonafluorobutyl group in 4-(Nonafluorobutyl)benzoic acid is its strong electron-withdrawing nature. As discussed, this increases the Brønsted acidity of the carboxylic acid, which generally leads to higher catalytic activity in acid-catalyzed reactions.

Beyond simple acidity, the fluorous ponytail can influence the catalyst's interaction with substrates and solvents. The lipophobicity of the perfluorobutyl group can lead to unique aggregation or micelle-forming properties in certain solvent systems. This can create a unique reaction environment around the catalytic site, potentially influencing the selectivity of the reaction. For example, in a multiphase system, the catalyst might preferentially partition into a fluorous phase, while the reactants and products reside in an organic or aqueous phase. This can be used to control reaction rates and facilitate product separation.

In asymmetric catalysis, the steric bulk and electronic properties of the nonafluorobutyl group could be used to control the stereochemical outcome of a reaction. By positioning this group appropriately in a chiral catalyst, it could influence the approach of the substrate to the active site, thereby favoring the formation of one enantiomer over the other. The negative hyperconjugation effect of C-F bonds can also influence the conformation and reactivity of the catalyst. rsc.org

Table 2: Summary of Potential Effects of the Nonafluorobutyl Group on Catalysis

| Property | Influence on Catalysis | Potential Application |

|---|---|---|

| Strong Electron-Withdrawing Effect | Increased Brønsted acidity | Enhanced rates in acid-catalyzed reactions (e.g., esterification) |

| Lipophobicity / "Fluorous" Nature | Unique solubility properties, potential for phase-separable catalysis | Catalyst recycling, green chemistry applications |

| Steric Bulk | Can influence substrate approach to the catalytic site | Control of stereoselectivity in asymmetric catalysis |

Environmental Studies and Fate of 4 Nonafluorobutyl Benzoic Acid

Environmental Release and Distribution Pathways of Fluorinated Carboxylic Acids

Fluorinated carboxylic acids, including compounds like 4-(Nonafluorobutyl)benzoic acid, enter the environment through various pathways. Industrial activities are a primary source, with releases occurring during the manufacturing, use, and disposal of products containing these substances. nih.govmdpi.com Applications of PFAS are diverse, ranging from use in fluoropolymer production to surface treatments for textiles, paper products, and food contact materials. nih.gov

Once released, fluorinated carboxylic acids exhibit significant mobility. Short-chain PFCAs, in particular, are characterized by their high water solubility and low potential for adsorption to soil and sediment, which facilitates their transport over long distances in aquatic systems. nih.govresearchgate.net This mobility leads to the contamination of surface water, groundwater, and eventually drinking water resources. nih.gov Atmospheric transport of volatile precursor compounds, which can then degrade to form PFCAs, is another significant distribution pathway, leading to the presence of these compounds in remote regions. nih.gov

The environmental distribution of these compounds is also influenced by their persistence. The carbon-fluorine bond is exceptionally strong, making perfluoroalkyl moieties highly resistant to degradation. nih.govrsc.org This means that once released, these compounds can remain in the environment for extended periods, leading to long-term exposure and accumulation. mdpi.comnih.govrsc.org

Biodegradation and Transformation Studies of 4-(Nonafluorobutyl)benzoic acid in Environmental Compartments

The fate of 4-(Nonafluorobutyl)benzoic acid in aquatic and terrestrial systems is largely governed by its expected high persistence. The nonafluorobutyl group, a fully fluorinated alkyl chain, is exceptionally resistant to both biotic and abiotic degradation processes under typical environmental conditions. nih.govrsc.org

While the benzoic acid functional group can be a substrate for microbial degradation in non-fluorinated compounds, the presence of the electron-withdrawing nonafluorobutyl group is likely to significantly hinder or completely inhibit microbial attack. researchgate.net Studies on other fluorobenzoic acids have shown that biodegradation can be a slow process and may result in the formation of other persistent fluorinated metabolites. For instance, the degradation of monofluorobenzoates by Pseudomonas sp. B13 has been observed, but the pathway can lead to the accumulation of dead-end metabolites. nih.gov In the case of 4-(Nonafluorobutyl)benzoic acid, it is probable that the aromatic ring might undergo some transformation, but the perfluorinated chain would remain intact, leading to the formation of other persistent perfluorinated compounds.

In aquatic environments, due to its expected high water solubility and low volatility, 4-(Nonafluorobutyl)benzoic acid is likely to remain primarily in the water column, where it can be transported over long distances. nih.govmdpi.com In terrestrial systems, its high mobility suggests a high potential for leaching from soil into groundwater. nih.gov

The sorption of 4-(Nonafluorobutyl)benzoic acid to environmental matrices such as soil and sediment is anticipated to be limited. The sorption of PFCAs is a complex process influenced by several factors, including the length of the perfluoroalkyl chain, the nature of the functional group, the organic carbon content of the soil or sediment, pH, and the presence of minerals like clays. nih.govmdpi.com

Generally, short-chain PFCAs exhibit lower sorption coefficients (Kd and Koc) compared to their long-chain counterparts. mdpi.comresearchgate.net This is attributed to their higher water solubility and lower hydrophobicity. Research on a range of PFCAs has shown that while hydrophobic interactions are a key driver for the sorption of long-chain compounds, electrostatic interactions play a more significant role for short-chain PFCAs. researchgate.netnih.gov

The sorption of anionic PFAS, such as 4-(Nonafluorobutyl)benzoic acid (which would be in its anionic form at typical environmental pH), can also be influenced by the pH of the surrounding medium. nih.gov A decrease in pH can lead to increased sorption. The presence of certain cations can also affect sorption behavior. nih.gov Given these factors, 4-(Nonafluorobutyl)benzoic acid is expected to have a low affinity for sorption, contributing to its high mobility in the environment.

Table 1: Representative Sorption Coefficients for Short-Chain Perfluorinated Carboxylic Acids (PFCAs) in Soil

| PFCA | Soil Organic Carbon (%) | pH | Log Koc (L/kg) | Reference |

| Perfluorobutanoic acid (PFBA) | 2.1 | 6.8 | 1.3 | mdpi.com |

| Perfluoropentanoic acid (PFPeA) | 1.5 | 7.2 | 1.8 | mdpi.com |

| Perfluorohexanoic acid (PFHxA) | 2.5 | 5.9 | 2.1 | mdpi.com |

This table presents representative data for short-chain PFCAs to infer the potential sorption behavior of 4-(Nonafluorobutyl)benzoic acid, for which specific data is not available.

Advanced Analytical Methods for Environmental Monitoring of Fluorinated Compounds

The detection and quantification of fluorinated compounds like 4-(Nonafluorobutyl)benzoic acid in environmental samples require sophisticated analytical techniques due to their low concentrations and the complexity of environmental matrices. The most widely used methods are based on liquid chromatography coupled with mass spectrometry (LC-MS). nemc.usacs.orgresearchgate.net

High-performance liquid chromatography (HPLC) is used to separate the target analytes from other compounds in the sample. Reversed-phase chromatography is a common approach for the analysis of PFCAs. nemc.us The separated compounds are then introduced into a mass spectrometer for detection and quantification. Tandem mass spectrometry (MS/MS) is often employed to enhance selectivity and sensitivity, allowing for the reliable identification and measurement of these compounds at trace levels. nemc.usacs.org

For ultrashort-chain PFAS, which can be challenging to retain on conventional HPLC columns, specialized chromatographic methods and online solid-phase extraction (SPE) techniques have been developed to improve their analysis. acs.orgresearchgate.net These advanced methods enable the simultaneous quantification of a wide range of PFAS, including short-chain compounds that are relevant for understanding the environmental presence of substances like 4-(Nonafluorobutyl)benzoic acid.

Table 2: Common Analytical Techniques for Short-Chain PFAS

| Technique | Abbreviation | Typical Analytes | Key Advantages |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry | HPLC-MS/MS | Short- and long-chain PFCAs and PFSAs | High sensitivity and selectivity |

| Online Solid-Phase Extraction-HPLC-MS/MS | Online SPE-HPLC-MS/MS | Ultrashort- and short-chain PFAS | Automated sample preparation, improved sensitivity |

| Gas Chromatography-Mass Spectrometry | GC-MS | Volatile and derivatized PFAS | Suitable for volatile precursors |

Predictive Modeling for Environmental Fate and Transport

Predictive models are valuable tools for estimating the environmental fate and transport of chemicals like 4-(Nonafluorobutyl)benzoic acid, especially when experimental data is scarce. Various models have been developed to simulate the behavior of PFAS in the environment. researchgate.netnih.gov

These models typically incorporate the physicochemical properties of the compound, such as its water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow), along with environmental parameters like soil type, water flow rates, and meteorological data. The models can then predict the distribution of the chemical in different environmental compartments (air, water, soil, sediment) and its potential for long-range transport.

Research on the Persistence and Mobility of Nonafluorobutyl Substituents

The nonafluorobutyl substituent, a C4 perfluoroalkyl chain, is a key determinant of the environmental behavior of 4-(Nonafluorobutyl)benzoic acid. Research on the persistence of perfluoroalkyl moieties has consistently shown their extreme stability. nih.govrsc.org The strength of the carbon-fluorine bonds in these structures makes them resistant to chemical, thermal, and biological degradation processes that break down most other organic compounds. researchgate.net

This inherent persistence means that the nonafluorobutyl group is expected to remain intact in the environment for very long periods. nih.govrsc.org Consequently, any compound containing this substituent, including 4-(Nonafluorobutyl)benzoic acid, is likely to be highly persistent.

The mobility of compounds with nonafluorobutyl substituents is also a significant concern. As a short-chain perfluorinated group, it contributes to the relatively high water solubility and low sorption potential of the molecule. nih.govleuphana.de This combination of high persistence and high mobility is a characteristic of many short-chain PFAS and is a primary reason for their widespread detection in the environment and the challenges they pose for water treatment and remediation. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 4-(Nonafluorobutyl)benzoic acid?

- Methodological Answer :

- Spectroscopy : Use NMR to analyze fluorine environments, as fluorinated groups exhibit distinct shifts. IR spectroscopy can identify carboxyl (C=O) and C-F stretching vibrations (~1150–1250 cm) . UV-Vis spectroscopy may detect conjugation effects between the fluorinated chain and aromatic ring .

- Crystallography : X-ray diffraction (XRD) with programs like SHELXL (for refinement) or SIR97 (for structure solution) is critical. Fluorinated chains may introduce disorder; use restraints in SHELXL to model flexible perfluoroalkyl groups . For powder samples, employ Rietveld refinement and Hirshfeld surface analysis to assess packing interactions .

Q. What are the synthetic routes for 4-(Nonafluorobutyl)benzoic acid, and what reaction conditions are pivotal?

- Methodological Answer :

- Synthesis : Typically involves nucleophilic substitution or coupling reactions. For example, react 4-bromobenzoic acid with nonafluorobutyl sulfonate esters under Pd catalysis. Alternatively, use Ullmann coupling with a fluorinated Grignard reagent .

- Key Conditions : Anhydrous solvents (e.g., THF, DMF), inert atmosphere (N/Ar), and elevated temperatures (80–120°C). Monitor reaction progress via TLC or NMR .

Advanced Research Questions

Q. How do electron-withdrawing effects of the nonafluorobutyl group influence the compound’s acidity and reactivity?

- Methodological Answer :

- Acidity : The strong electron-withdrawing nature of the -CF group increases the benzoic acid’s acidity (lower pK). Measure pK via potentiometric titration in aqueous/organic solvent mixtures .

- Reactivity : Fluorination reduces nucleophilic substitution susceptibility but enhances electrophilic aromatic substitution (e.g., nitration) at the meta position. Computational studies (DFT) can map electron localization and predict reaction sites .

Q. What challenges arise in crystallographic refinement of 4-(Nonafluorobutyl)benzoic acid, and how are they resolved?

- Methodological Answer :

- Disorder in Fluorinated Chains : The flexible -CF group often exhibits rotational disorder. Use SHELXL ’s PART and SIMU instructions to model partial occupancies and thermal motion .

- Data Contradictions : If experimental data (e.g., bond lengths) conflict with DFT-optimized structures, validate via Hirshfeld atom refinement (HAR) or multipole models .

Q. How does environmental persistence of 4-(Nonafluorobutyl)benzoic acid compare to other perfluorinated compounds (PFCs), and how can analytical methods resolve contradictions?

- Methodological Answer :

- Persistence Studies : Use LC-MS/MS to quantify degradation products in environmental matrices. Compare half-lives with shorter-chain PFCs (e.g., PFBA) under UV irradiation or microbial action .

- Contradictions : Discrepancies in degradation rates may stem from matrix effects (e.g., soil vs. water). Employ isotope-labeled analogs (e.g., -labeled) as internal standards to improve detection accuracy .